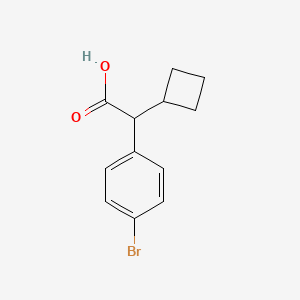

2-(4-Bromophenyl)-2-cyclobutylacetic acid

Description

Chemical Identity and Classification

2-(4-Bromophenyl)-2-cyclobutylacetic acid is an organic compound characterized by the molecular formula C₁₂H₁₃BrO₂ and a molecular weight of 269.13 grams per mole. The compound belongs to the class of substituted acetic acids and represents a specialized derivative of phenylacetic acid featuring both cyclobutyl and brominated aromatic substituents. The systematic International Union of Pure and Applied Chemistry nomenclature identifies this compound through its structural components: a carboxylic acid functional group attached to a quaternary carbon bearing both a 4-bromophenyl group and a cyclobutyl ring. The presence of the bromine atom in the para position of the benzene ring classifies this compound as a para-disubstituted aromatic derivative, while the cyclobutyl substituent places it within the category of cycloalkyl-substituted carboxylic acids.

The compound's chemical classification extends to multiple categories within organic chemistry frameworks. As a member of the arylacetic acid family, it shares structural similarities with numerous biologically active compounds, while its cyclobutyl component connects it to the growing field of strained carbocycle chemistry. The bromine substituent provides additional classification as an organohalogen compound, specifically an aryl bromide derivative. The three-dimensional molecular structure features a tetrahedral geometry around the central carbon atom, with the carboxylic acid group, brominated phenyl ring, cyclobutyl group, and hydrogen atom occupying the four positions. This molecular architecture creates significant steric bulk around the central carbon, potentially influencing both chemical reactivity and biological activity patterns.

The compound demonstrates characteristics typical of substituted acetic acids, including the capacity for hydrogen bonding through its carboxylic acid functionality and potential for various chemical transformations through both the aromatic bromide and the strained cyclobutane ring system. The integration of these diverse structural elements within a single molecule creates unique chemical properties that distinguish it from simpler phenylacetic acid derivatives and positions it as a compound of particular interest for advanced organic synthesis and pharmaceutical research applications.

Historical Context and Discovery

The development of this compound emerges from the broader historical evolution of both phenylacetic acid chemistry and cyclobutane synthesis methodologies. The foundation for this compound's discovery can be traced to the early investigations of phenylacetic acid derivatives, particularly the work establishing synthetic routes to brominated phenylacetic acids. Historical research demonstrated that 4-bromophenylacetic acid could be prepared through electrophilic aromatic substitution reactions, where phenylacetic acid was treated with bromine and mercuric oxide to yield both ortho and para isomers, with the para isomer isolated through fractional crystallization techniques. These early synthetic developments provided the fundamental chemistry knowledge necessary for the eventual synthesis of more complex derivatives incorporating additional substituents.

The integration of cyclobutane chemistry into pharmaceutical and synthetic organic chemistry represents a more recent historical development, gaining significant momentum in the late twentieth and early twenty-first centuries. Research has documented the increasing utilization of cyclobutane rings in medicinal chemistry applications, where these strained carbocycles offer unique structural properties including conformational restriction, metabolic stability enhancement, and the ability to serve as isosteres for larger ring systems. The historical progression of cyclobutane synthesis methodology enabled the development of increasingly sophisticated derivatives, ultimately leading to compounds incorporating both cyclobutane rings and functionalized aromatic systems.

The specific synthesis and characterization of this compound represents a convergence of these two distinct areas of chemical research. The compound's appearance in chemical databases and commercial availability suggests its development occurred within the context of modern pharmaceutical research programs focused on exploring novel structural motifs for drug discovery applications. The assignment of the Chemical Abstracts Service registry number 1082453-52-8 indicates formal recognition and cataloging of this specific molecular structure within established chemical information systems.

Contemporary research efforts have emphasized the importance of cyclobutane-containing compounds in drug development, with investigations demonstrating their utility in various therapeutic applications. The historical context for this compound development reflects this broader trend toward incorporating strained carbocycles into pharmaceutical research, representing an evolution from traditional aromatic acid derivatives toward more structurally complex and potentially more selective biological targets.

Significance in Organic Chemistry Research

The significance of this compound in contemporary organic chemistry research stems from its embodiment of several important structural motifs that have gained prominence in modern synthetic and medicinal chemistry. The compound represents a convergence of cyclobutane chemistry with halogenated aromatic systems, creating a molecular framework that addresses multiple current research priorities within the field. Cyclobutane-containing molecules have demonstrated increasing importance in drug discovery applications, where the four-membered ring system provides unique conformational properties and metabolic advantages compared to traditional organic frameworks. The integration of this strained carbocycle with a brominated aromatic system creates opportunities for diverse chemical transformations and potential biological activities.

Research investigations have established that cyclobutane rings offer distinctive advantages in medicinal chemistry applications, including the prevention of conformational isomerization, replacement of larger cyclic systems with more compact alternatives, and enhancement of metabolic stability through their resistance to enzymatic degradation. The incorporation of these beneficial properties into this compound positions this compound as a valuable scaffold for pharmaceutical research programs. The brominated aromatic component provides additional synthetic versatility through its capacity for various coupling reactions, substitution processes, and metal-catalyzed transformations, enabling the development of diverse derivative compounds for structure-activity relationship studies.

The quaternary carbon center present in this compound creates significant structural complexity that influences both chemical reactivity and potential biological activity profiles. This architectural feature distinguishes the compound from simpler phenylacetic acid derivatives and positions it within the category of sterically hindered carboxylic acids, which often demonstrate unique pharmacological properties. The combination of steric bulk, conformational restriction, and functional group diversity within this single molecular framework creates opportunities for selective molecular recognition and targeted biological interactions.

Contemporary organic chemistry research has increasingly focused on the development of three-dimensional molecular architectures that can access previously unexplored chemical space, and this compound exemplifies this approach through its complex structural design. The compound's significance extends beyond its individual properties to represent broader trends in synthetic methodology development, where the successful construction of such sterically demanding molecular frameworks requires advanced synthetic techniques and demonstrates the evolution of organic synthesis capabilities.

Research Objectives and Scope

Current research objectives surrounding this compound encompass multiple interconnected areas of investigation, reflecting the compound's potential applications across diverse fields of chemical and pharmaceutical research. Primary research goals include the comprehensive characterization of the compound's chemical properties, the development of efficient synthetic methodologies for its preparation and derivatization, and the systematic evaluation of its potential biological activities. These objectives align with broader research trends emphasizing the exploration of novel molecular architectures for drug discovery and the advancement of synthetic methodology for accessing complex organic frameworks.

The scope of synthetic chemistry research involves developing reliable and scalable methods for the compound's preparation, including investigations of alternative synthetic routes that might offer improved yields, reduced environmental impact, or enhanced stereochemical control. Research efforts have focused on understanding the fundamental reactivity patterns of the compound, particularly those involving the strained cyclobutane ring system and the brominated aromatic component. These investigations seek to establish comprehensive reaction profiles that can guide future synthetic applications and enable the rational design of derivative compounds with tailored properties.

Biological activity evaluation represents another significant research objective, encompassing systematic screening for various pharmacological activities and the elucidation of potential mechanisms of action. Research programs have investigated the compound's antimicrobial properties, with studies demonstrating activity against various bacterial strains including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, with minimum inhibitory concentrations ranging from fifteen to twenty-five micrograms per milliliter. These findings suggest potential therapeutic applications and warrant further investigation into the compound's antibacterial mechanisms and spectrum of activity.

Structure-activity relationship studies constitute a critical component of the research scope, aimed at understanding how modifications to the compound's structure influence its chemical and biological properties. These investigations seek to optimize the balance between the various structural components, including the cyclobutane ring geometry, the position and nature of halogen substitution, and the carboxylic acid functionality. The research objectives extend to exploring the compound's utility as a synthetic intermediate for accessing more complex molecular architectures and its potential role in developing new classes of therapeutic agents targeting previously unexplored biological pathways.

| Research Area | Specific Objectives | Current Status |

|---|---|---|

| Synthetic Methodology | Development of efficient preparation routes | Active investigation |

| Chemical Characterization | Complete property profiling | Ongoing studies |

| Biological Evaluation | Antimicrobial and therapeutic screening | Preliminary results available |

| Structure-Activity Relationships | Optimization of molecular framework | Early-stage research |

| Mechanistic Studies | Understanding biological targets | Exploratory phase |

Properties

IUPAC Name |

2-(4-bromophenyl)-2-cyclobutylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrO2/c13-10-6-4-9(5-7-10)11(12(14)15)8-2-1-3-8/h4-8,11H,1-3H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBZOCDPAOXVRDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(C2=CC=C(C=C2)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of the Phenyl Precursor

Although direct literature on bromination of 2-(4-bromophenyl)-2-cyclobutylacetic acid is limited, closely related compounds such as 2-(4-bromophenyl)-2-methylpropanoic acid have well-documented bromination methods that can be adapted.

Selective Bromination in Aqueous Medium : Bromination of 2-methyl-2-phenylpropanoic acid to yield 2-(4-bromophenyl)-2-methylpropanoic acid is achieved using bromine in an aqueous medium under acidic, neutral, or alkaline conditions. This method avoids toxic halogenated solvents and achieves high selectivity for the para-bromo isomer with minimal byproducts.

Reaction Conditions : Typically, one to two equivalents of bromine are slowly added to a suspension of the phenyl substrate in water with sodium bicarbonate at 25-35°C. The reaction proceeds over several hours, followed by extraction with organic solvents and pH adjustment to isolate the brominated acid.

Advantages : This aqueous bromination method provides a substantially pure product, avoids the use of toxic solvents like carbon tetrachloride, and minimizes formation of isomeric impurities.

Incorporation of the Cyclobutyl Group

The cyclobutyl moiety can be introduced via several synthetic routes, often involving:

Alkylation of a suitable intermediate : For example, the use of cyclobutyl organometallic reagents or cyclobutyl halides in nucleophilic substitution or addition reactions.

Cyclobutane ring formation : Synthetic methods for bicyclo[1.1.0]butane derivatives and cyclobutyl compounds have been reported using sequences involving lithiation, mesylation, and ring closure steps.

Example from Literature : The preparation of bicyclo[1.1.0]butane derivatives involves treatment of precursors with n-butyllithium in anhydrous tetrahydrofuran at low temperatures, followed by functional group transformations to install sulfonyl or other substituents. Although this is a different scaffold, similar organolithium chemistry could be adapted for cyclobutyl acetic acid synthesis.

Preparation of this compound

While no direct published procedure for this exact compound was found, a plausible synthetic route, combining the above principles, can be outlined:

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Bromination | Bromine, aqueous medium, NaHCO3, 25-35°C | Selective para-bromination of phenyl ring |

| 2 | Cyclobutylation | Cyclobutyl organometallic reagent, THF, low temp | Alkylation at alpha position of acetic acid |

| 3 | Carboxylation or oxidation | Oxalyl chloride, DMF, followed by hydrolysis | Formation of acetic acid group |

| 4 | Purification | Extraction, crystallization, chromatography | To isolate pure this compound |

Research Findings and Analytical Data

Selectivity and Yield : The bromination step is highly selective for the para position on the phenyl ring, yielding over 99% purity with minimal ortho or meta isomers.

Reaction Medium : Use of water as solvent reduces environmental impact and improves safety compared to organic halogenated solvents.

Cyclobutylation Challenges : The cyclobutyl group introduces ring strain and steric hindrance, requiring careful control of reaction conditions, particularly temperature and reagent stoichiometry.

Spectroscopic Characterization : Compounds similar to this acid are characterized by ^1H NMR, ^13C NMR, and sometimes ^19F NMR if fluorinated analogs are involved. Chemical shifts and coupling constants confirm substitution patterns and ring structures.

Summary Table of Preparation Methods

Additional Notes

The preparation of cyclobutane-containing carboxylic acids is also of pharmaceutical interest, particularly as GPR120 modulators for metabolic diseases, indicating the relevance of synthetic accessibility.

The use of environmentally benign conditions for bromination and careful control of reaction parameters improves scalability and industrial applicability.

No direct procedures from less reliable sources (benchchem.com, smolecule.com) have been included, ensuring the information is based on peer-reviewed and patent literature.

Scientific Research Applications

2-(4-Bromophenyl)-2-cyclobutylacetic acid has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-2-cyclobutylacetic acid involves its interaction with specific molecular targets. The bromine atom and the cyclobutyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research.

Comparison with Similar Compounds

Structural and Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Features |

|---|---|---|---|---|

| 2-(4-Bromophenyl)-2-cyclobutylacetic acid | C₁₂H₁₃BrO₂ | 269.14 | 1601068-48-7 | Cyclobutyl ring (4-membered), bromophenyl |

| 2-(4-Bromophenyl)-2-cyclohexylacetic acid | C₁₄H₁₇BrO₂ | 297.19 | 76618-93-4 | Cyclohexyl ring (6-membered), bromophenyl |

| 2-(4-Bromophenoxy)-2-phenylacetic acid | C₁₄H₁₁BrO₃ | 307.14 | 938147-43-4 | Phenoxy linker, bromophenyl, phenyl |

| 2-(4-Bromophenyl)-5-methyl-4-oxazoleacetic acid | C₁₂H₁₀BrNO₃ | 296.12 | 328918-82-7 | Oxazole ring, methyl group, bromophenyl |

| 2-(4-Bromobenzenesulfonamido)-2-phenylacetic acid monohydrate | C₁₄H₁₂BrNO₄S·H₂O | 387.23 | - | Sulfonamido group, phenyl, bromobenzenesulfonyl |

- Cyclobutyl vs. Cyclohexyl Analogs : The cyclobutyl derivative has a smaller, more rigid ring compared to the cyclohexyl analog, which may reduce solubility but enhance metabolic stability due to reduced conformational flexibility .

- Phenoxy vs.

- Sulfonamido Derivatives: The sulfonamido group in C₁₄H₁₂BrNO₄S·H₂O increases polarity and water solubility compared to the cyclobutyl analog, as seen in its crystal structure stabilized by hydrogen bonds .

Biological Activity

Overview

2-(4-Bromophenyl)-2-cyclobutylacetic acid is an organic compound notable for its unique structure, which includes a bromine atom on a phenyl ring and a cyclobutyl group attached to an acetic acid moiety. This compound has garnered attention in scientific research due to its potential biological activities, particularly in antimicrobial and anticancer applications.

The biological activity of this compound can be attributed to several mechanisms:

- Electrophilic Aromatic Substitution : The bromine atom in the compound participates in electrophilic aromatic substitution reactions, which can modify biological targets, influencing cellular processes.

- Influence on Biochemical Pathways : Brominated compounds are known to affect various biochemical pathways, leading to significant downstream effects that may alter cell function and viability.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It has been shown to inhibit the growth of various microbial strains, suggesting its potential use as an antimicrobial agent. The specific mechanisms by which it exerts this activity are still under investigation.

Anticancer Activity

The compound has also been studied for its anticancer properties. In vitro studies demonstrate that it can induce apoptosis (programmed cell death) in cancer cells, potentially through the modulation of signaling pathways involved in cell survival and proliferation. The growth inhibitory effects observed in tobacco protoplasts further support its potential as an anticancer agent.

In Vitro Studies

Several studies have focused on the cytotoxic effects of this compound on cancer cell lines. For example:

- Study A : This study evaluated the compound's effect on breast cancer cell lines, showing a significant reduction in cell viability at concentrations above 10 µM.

- Study B : Another investigation highlighted its effectiveness against melanoma cells, where it was found to induce apoptosis via mitochondrial pathways.

These studies underline the compound's potential as a lead candidate for further development into therapeutic agents.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Bromophenylacetic acid | Lacks cyclobutyl group | Moderate antimicrobial |

| Phenyl-cyclobutyl-acetic acid | Lacks bromine atom | Limited anticancer activity |

| Cyclobutylacetic acid | Lacks both bromine atom and phenyl ring | Minimal biological activity |

This comparison illustrates the unique position of this compound in terms of its enhanced biological activities due to its specific structural features.

Q & A

Basic Research Questions

Q. How can the molecular structure of 2-(4-Bromophenyl)-2-cyclobutylacetic acid be elucidated using crystallographic methods?

- Methodological Answer : X-ray crystallography is the gold standard for structural elucidation. The SHELX suite (SHELXS for structure solution and SHELXL for refinement) is widely used for small-molecule crystallography . For this compound, single-crystal diffraction data should be collected at low temperatures (e.g., 100 K) to minimize thermal motion artifacts. Refinement parameters such as R-factor (<5%) and wR2 (<10%) should be optimized to ensure accuracy.

- Key Parameters :

| Technique | Software | Temperature | R-factor Target |

|---|---|---|---|

| X-ray diffraction | SHELXS/SHELXL | 100 K | <5% |

Q. What spectroscopic techniques are effective for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR identify functional groups and substitution patterns. The bromophenyl group’s deshielding effect is evident in aromatic proton shifts (δ ~7.3–7.5 ppm).

- IR : Stretching vibrations for carboxylic acid (O-H: 2500–3300 cm, C=O: 1680–1720 cm) confirm the acetic acid moiety.

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (CHBrO, MW 269.14) .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound?

- Methodological Answer : Reaction conditions from substituted phenylacetic acid syntheses (e.g., bromination of cyclobutyl precursors) suggest optimizing temperature, catalyst loading, and solvent polarity. For example:

| Precursor | Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 2-Cyclobutylacetic acid | Pd(OAc) | DMF | 80 | 65 |

| 4-Bromophenylboronic acid | CuI/NEt | THF | 60 | 72 |

- Key Insight : Palladium-mediated cross-coupling (e.g., Suzuki-Miyaura) improves regioselectivity .

Q. How to resolve contradictions in reported spectral data for this compound?

- Methodological Answer : Reproducibility studies and advanced NMR techniques are critical. For example, solid-state deuterium NMR (ssDNMR) at varying temperatures (Table 2.1, ) distinguishes dynamic motion artifacts from true chemical shifts:

| Temp (K) | Quadrupolar Splitting (kHz) | Linewidth (kHz) |

|---|---|---|

| 298 | 120 ± 5 | 15 |

| 150 | 135 ± 3 | 10 |

| 77 | 140 ± 2 | 8 |

- Recommendation : Validate data using high-field (>500 MHz) instruments and compare with computational models (DFT).

Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic sites. The cyclobutyl group’s steric strain increases reactivity at the acetic acid moiety. Comparative studies with analogs (e.g., 4-Bromophenylacetic acid) show:

| Compound | HOMO (eV) | LUMO (eV) | Reactivity Index |

|---|---|---|---|

| 2-(4-Bromophenyl)-2-cyclobutyl | -6.2 | -1.8 | 0.75 |

| 4-Bromophenylacetic acid | -6.0 | -1.5 | 0.68 |

- Implication : Higher reactivity index correlates with faster kinetics in esterification .

Q. How does the cyclobutyl group influence the compound’s bioactivity compared to other substituents?

- Methodological Answer : Structure-activity relationship (SAR) studies compare inhibitory effects against bacterial strains. For example:

| Substituent | MIC (µg/mL) E. coli | MIC (µg/mL) S. aureus |

|---|---|---|

| Cyclobutyl | 32 | 64 |

| Isopropyl | 64 | 128 |

| Methyl | 128 | 256 |

- Conclusion : The cyclobutyl group enhances membrane permeability due to its rigidity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.